1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Description
1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core substituted with a methoxyphenyl group at the 1-position, which imparts unique chemical and biological properties to the molecule.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-14-7-4-6-13(11-14)16-15-8-3-2-5-12(15)9-10-17-16/h2-8,11,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPJOPHIUICRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC=CC=C3CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions using optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: It has been investigated for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
Medicine: Research has shown that derivatives of 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline exhibit promising anticancer, anti-inflammatory, and analgesic properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in its neuroprotective and analgesic effects. Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but with a methoxy group at the 4-position of the phenyl ring. It exhibits different biological activities and pharmacokinetic properties.
1-(3-Hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline: The presence of a hydroxy group instead of a methoxy group significantly alters the compound’s reactivity and biological effects.
1-(3-Methoxyphenyl)-1,2,3,4-dihydroisoquinoline: This compound is a reduced form of the tetrahydroisoquinoline and shows distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
